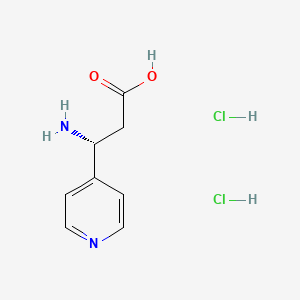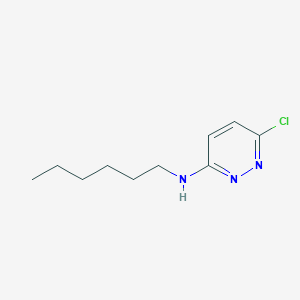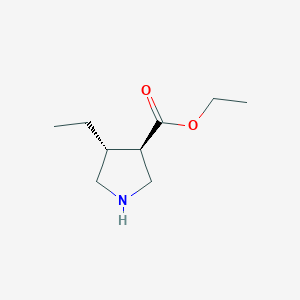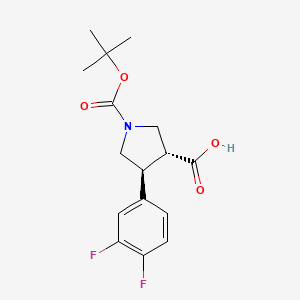![molecular formula C72H114N4S5 B13349420 3,27-bis(2-hexyldecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B13349420.png)
3,27-bis(2-hexyldecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,27-bis(2-hexyldecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[169002,1204,1105,9013,17019,26021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene” is a highly complex organic molecule characterized by its multiple cyclic structures and the presence of sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core cyclic structure, followed by the introduction of side chains and functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the core cyclic structure through cyclization reactions.
Functional Group Introduction: Addition of hexyldecyl and undecyl groups through alkylation reactions.
Thiation and Azation: Incorporation of sulfur and nitrogen atoms using thiation and azation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form sulfoxides or sulfones.
Reduction: Reduction of double bonds or functional groups to form more saturated compounds.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce more saturated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Materials Science: Potential use in the development of advanced materials with unique properties.
Biology and Medicine
Drug Development: Exploration of its potential as a therapeutic agent due to its unique structure.
Biological Probes: Use as a probe to study biological processes and interactions.
Industry
Polymer Production: Incorporation into polymers to enhance their properties.
Chemical Sensors: Development of sensors for detecting specific substances.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of enzymes through binding interactions.
Interaction with Receptors: Modulation of receptor activity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,27-bis(2-hexyldecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene analogs: Compounds with similar core structures but different side chains or functional groups.
Other Polycyclic Compounds: Molecules with multiple cyclic structures and similar functional groups.
Uniqueness
This compound is unique due to its specific combination of cyclic structures, sulfur, and nitrogen atoms, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C72H114N4S5 |
|---|---|
Poids moléculaire |
1196.0 g/mol |
Nom IUPAC |
3,27-bis(2-hexyldecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene |
InChI |
InChI=1S/C72H114N4S5/c1-7-13-19-25-29-31-33-37-43-49-57-53-77-71-65-69(79-67(57)71)59-61-62(74-81-73-61)60-64(63(59)75(65)51-55(45-39-23-17-11-5)47-41-35-27-21-15-9-3)76(52-56(46-40-24-18-12-6)48-42-36-28-22-16-10-4)66-70(60)80-68-58(54-78-72(66)68)50-44-38-34-32-30-26-20-14-8-2/h53-56H,7-52H2,1-6H3 |
Clé InChI |
MIEHRYZTFZRWIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=CSC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC=C8CCCCCCCCCCC)CC(CCCCCC)CCCCCCCC)CC(CCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzenesulfonylfluoride, 4-chloro-3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13349354.png)



![1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid](/img/structure/B13349389.png)

![3-{[(2-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13349421.png)



